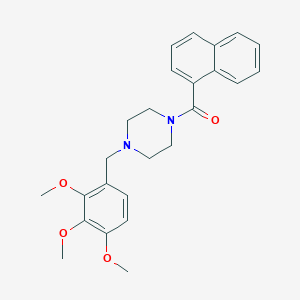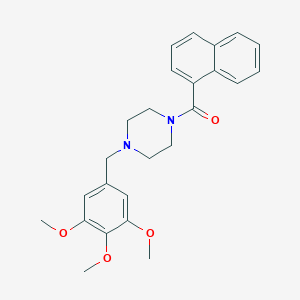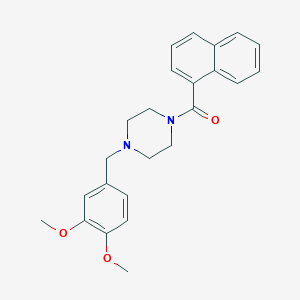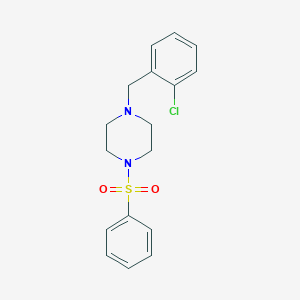![molecular formula C16H21FN2O3S B248584 1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B248584.png)
1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine is a chemical compound known for its potential use as a therapeutic agent. It is also known by the name of FSCP or Compound 27. This compound has been studied for its mechanism of action and its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine involves the inhibition of CDK4. This protein kinase is involved in the regulation of the cell cycle, and its inhibition leads to the arrest of the cell cycle in the G1 phase. This, in turn, leads to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine have been studied extensively. It has been found to be a potent inhibitor of CDK4, leading to the inhibition of cell proliferation and the induction of apoptosis. It has also been found to have anti-tumor activity in various types of cancer, including breast cancer, lung cancer, and melanoma.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine in lab experiments include its potency and selectivity as a CDK4 inhibitor. It has also been found to have anti-tumor activity in various types of cancer, making it a potential therapeutic agent. However, its limitations include its toxicity and potential side effects, which need to be carefully studied and monitored.
Orientations Futures
There are several future directions for the study of 1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine. One direction is the development of more potent and selective CDK4 inhibitors for the treatment of cancer. Another direction is the study of the potential use of this compound in combination with other anti-cancer agents for improved efficacy. The study of the potential side effects and toxicity of this compound also needs to be further explored for its safe use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine involves several steps. The first step involves the reaction of 4-fluorobenzene sulfonamide with 1-pyrrolidinecarboxylic acid to form N-(4-fluorophenyl)sulfonyl-L-proline. This intermediate is then reacted with piperidine to form the final product, 1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine.
Applications De Recherche Scientifique
1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine has been studied for its potential applications in scientific research. It has been found to be a potent and selective inhibitor of a specific protein kinase, known as cyclin-dependent kinase 4 (CDK4). This protein kinase plays a crucial role in the regulation of the cell cycle, and its inhibition has been found to be effective in the treatment of various types of cancer.
Propriétés
Nom du produit |
1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine |
|---|---|
Formule moléculaire |
C16H21FN2O3S |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C16H21FN2O3S/c17-14-5-7-15(8-6-14)23(21,22)19-11-3-4-13(12-19)16(20)18-9-1-2-10-18/h5-8,13H,1-4,9-12H2 |
Clé InChI |
IKRBZGXTEJTISR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F |
SMILES canonique |
C1CCN(C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Dimethoxy-4-{[4-(1-naphthoyl)-1-piperazinyl]methyl}phenol](/img/structure/B248501.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B248502.png)
![Biphenyl-4-yl[4-(2,3-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248504.png)
![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone](/img/structure/B248508.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B248514.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine](/img/structure/B248515.png)
![4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B248517.png)

![1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248519.png)
![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone](/img/structure/B248521.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzoyl)piperazine](/img/structure/B248522.png)
